![molecular formula C9H17NO3 B1397889 Tert-butyl 2-propenyloxy(methyl)carbamate CAS No. 1242164-83-5](/img/structure/B1397889.png)
Tert-butyl 2-propenyloxy(methyl)carbamate
Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps. In one reported method , di-tert-butyl dicarbonate reacts with amine 1 (specifically described elsewhere) in acetonitrile under nitrogen. The resulting yellow oil is purified by flash chromatography to yield Tert-butyl 2-propenyloxy(methyl)carbamate as a colorless oil. The overall reaction can be summarized as follows:
Di-tert-butyl dicarbonate + Amine 1 → Tert-butyl 2-propenyloxy(methyl)carbamate
Physical And Chemical Properties Analysis
Scientific Research Applications
Metal-Free C3-Alkoxycarbonylation
A facile protocol for the preparation of quinoxaline-3-carbonyl compounds via oxidation coupling of quinoxalin-2(1H)-ones with carbazates, including tert-butyl carbazate, under metal- and base-free conditions. This method highlights the utility of tert-butyl carbazate in synthesizing bioactive motifs under eco-friendly conditions (Xie et al., 2019).
Pd-Catalyzed Amidation
The study explores the Pd-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl(Het) halides. This research demonstrates the compound's utility in forming desired compounds through cross-coupling reactions, showcasing its versatility in chemical synthesis (Qin et al., 2010).
Radical Oxidation of Amides
tert-Butylperoxyiodane is utilized for the oxidation of the methylene groups α to the nitrogen atom of amides (or carbamates), yielding imides or tert-butylperoxyamide acetals. This indicates the reactivity of tert-butyl related carbamates in generating carbon-centered radicals (Ochiai et al., 1999).
Environmental Treatment of MTBE
Research on the photooxidative degradation of methyl tert-butyl ether (MTBE) in the presence of H2O2 under UV light highlights the environmental relevance of tert-butyl compounds in treating water contaminants. This study demonstrates the compound's potential in environmental cleanup applications (Salari et al., 2005).
Future Directions
References
- Caprio, V. E., Jones, M. W., & Brimble, M. A. (2001). Molecules, 6(3), M200. Read more
properties
IUPAC Name |
tert-butyl N-methyl-N-prop-2-enoxycarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-6-7-12-10(5)8(11)13-9(2,3)4/h6H,1,7H2,2-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYJBVPAQNCJDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-propenyloxy(methyl)carbamate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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